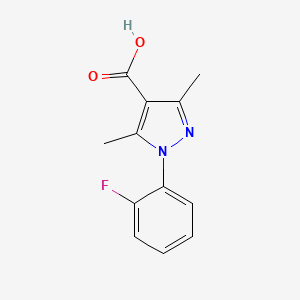

1-(2-Fluorphenyl)-3,5-dimethyl-1H-pyrazol-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, also known as 2-Fluorophenylpyrazole-4-carboxylic acid (FPPCA), is an organic compound with a wide range of applications in the field of biochemistry and pharmacology. It is a white crystalline solid, soluble in water and ethanol. FPPCA has been used as a ligand in various biochemical and pharmacological studies, as well as a substrate for the synthesis of various compounds. It has also been used in the development of new drugs and therapies.

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds, such as the potassium-competitive acid blocker tegoprazan, are rapidly absorbed, with a median maximum plasma concentration (tmax) at 05 h and a terminal half-life (t1/2) of approximately 77 h in healthy adults . The influence of these properties on the bioavailability of 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid would need further investigation.

Result of Action

Related compounds, such as indole derivatives, have been found to exhibit a broad spectrum of biological activities , suggesting that 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid may have similar effects.

Action Environment

Similar compounds, such as those used in suzuki–miyaura coupling reactions, have been found to be stable and environmentally benign , suggesting that 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid may have similar properties.

Vorteile Und Einschränkungen Für Laborexperimente

FPPCA has several advantages and limitations for use in laboratory experiments. It is a white crystalline solid, soluble in water and ethanol, and has a high yield in the synthesis reaction. It is also relatively inexpensive and easy to obtain. However, it is not very stable and can be easily degraded by light and air.

Zukünftige Richtungen

The future of FPPCA research is promising. Future research could focus on the development of new drugs and therapies using FPPCA as a ligand or substrate. Additionally, research could focus on the mechanism of action of FPPCA, as well as its biochemical and physiological effects. Finally, research could focus on the development of new synthesis methods for FPPCA, as well as methods to improve its stability.

Synthesemethoden

FPPCA can be synthesized by several methods, including a reaction between 2-fluorophenylhydrazine hydrochloride and ethyl acetoacetate, a reaction between 2-fluorophenylhydrazine hydrochloride and ethyl acetoacetate, and a reaction between 2-fluorophenylhydrazine hydrochloride and ethyl acetoacetate. The most common method involves the reaction of 2-fluorophenylhydrazine hydrochloride and ethyl acetoacetate in a solvent such as acetonitrile or dimethylformamide. This reaction yields a product with a yield of up to 95%.

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplung

Die Suzuki–Miyaura (SM)-Kupplungsreaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Kreuzkupplung von Organoborverbindungen mit organischen Halogeniden oder Pseudohalogeniden (wie z. B. Arylchloriden oder -bromiden) unter Verwendung eines Palladiumkatalysators. Die breite Anwendung der SM-Kupplung ergibt sich aus den außergewöhnlich milden und funktionellen Gruppen-toleranten Reaktionsbedingungen, der relativ stabilen, leicht herstellbaren und umweltfreundlichen Natur von Organobor-Reagenzien, einschließlich 2-Fluorphenylboronsäure. Diese Reagenzien unterliegen einer schnellen Transmetallierung mit Palladium(II)-Komplexen, was zu einer effizienten Bindungsbildung führt .

Fluorierte Boronsäuren in der organischen Synthese

Fluorierte Boronsäuren, einschließlich 2-Fluorphenylboronsäure, spielen eine entscheidende Rolle in der organischen Synthese. Ihre Säure und hydrolytische Stabilität machen sie zu wertvollen Reagenzien für verschiedene Transformationen. Forscher verwenden sie in Kreuzkupplungsreaktionen, Suzuki–Miyaura-Kupplungen und anderen C–C-Bindungsbildungsprozessen. Das Vorhandensein von Fluoratomen erhöht die Reaktivität und Selektivität dieser Boronsäuren und ermöglicht eine präzise Kontrolle in synthetischen Routen .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYBBCSASBLDBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2F)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)-](/img/structure/B2392000.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)

![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)